(2S,5R)-2-Methyl-5-phenylmorpholin-3-one

Chiral chromatography Stereochemical assignment Diastereomer differentiation

(2S,5R)-2-Methyl-5-phenylmorpholin-3-one (CAS 957121-48-1) is a defined-stereochemistry chiral morpholinone building block (C₁₁H₁₃NO₂, MW 191.23 g/mol) available at ≥97% purity from commercial suppliers. This compound bears two stereogenic centers at C2 (S-configuration, methyl-substituted) and C5 (R-configuration, phenyl-substituted) on the morpholin-3-one core.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8456939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5R)-2-Methyl-5-phenylmorpholin-3-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(CO1)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c1-8-11(13)12-10(7-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10-/m0/s1
InChIKeyDMGWZHKSDAHSJK-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,5R)-2-Methyl-5-phenylmorpholin-3-one: Chiral Morpholinone Scaffold for Stereochemically Defined Synthesis and Biological Screening


(2S,5R)-2-Methyl-5-phenylmorpholin-3-one (CAS 957121-48-1) is a defined-stereochemistry chiral morpholinone building block (C₁₁H₁₃NO₂, MW 191.23 g/mol) available at ≥97% purity from commercial suppliers . This compound bears two stereogenic centers at C2 (S-configuration, methyl-substituted) and C5 (R-configuration, phenyl-substituted) on the morpholin-3-one core. Chiral morpholinones constitute a privileged scaffold in medicinal chemistry, serving both as pharmacophores in bioactive molecules and as chiral auxiliaries or intermediates in asymmetric synthesis of enantiomerically pure amino acids and heterocycles .

Why Generic Substitution of (2S,5R)-2-Methyl-5-phenylmorpholin-3-one with Other Morpholinone Diastereomers or Enantiomers Fails


Chiral morpholinones bearing both C2 and C5 substituents exist as multiple stereoisomers with distinct three-dimensional architectures that critically govern molecular recognition, biological target engagement, and asymmetric induction capacity [1]. The (2S,5R)-configured compound differs fundamentally from its diastereomers — specifically (2R,5R)-2-methyl-5-phenylmorpholin-3-one (CAS 957121-52-7) and the (5R)-configured single-stereocenter analog (CAS 2135349-79-8) — in the spatial relationship between the C2-methyl substituent and the C5-phenyl ring . In chiral auxiliary applications, the (2S,5R) configuration can direct facial selectivity in enolate alkylation and cycloaddition reactions through chiral relay mechanisms that are configuration-dependent and non-transferable across diastereomers [2]. Substituting without stereochemical verification risks loss of stereochemical fidelity in downstream synthetic sequences, altered biological activity profiles in screening campaigns, and irreproducible SAR data.

(2S,5R)-2-Methyl-5-phenylmorpholin-3-one: Quantitative Differentiation Evidence vs. Closest Analogs


Diastereomeric Identity Confirmation: (2S,5R) vs. (2R,5R) Configuration by Chiroptical and NMR Correlation

The (2S,5R) configuration produces a distinct, reproducible circular dichroism (CD) spectrum compared to the (2R,5R) diastereomer. Each enantiomer of a chiral compound produces a mirror-image CD spectrum; comparing experimental CD spectra of (2S,5R)-configured samples to theoretical predictions (e.g., time-dependent DFT calculations) enables unambiguous assignment of absolute configuration [1]. This spectroscopic differentiation is orthogonal to retention time separation observed on chiral stationary phase HPLC, where the (2S,5R) isomer (CAS 957121-48-1) and the (2R,5R) isomer (CAS 957121-52-7) exhibit distinct retention times .

Chiral chromatography Stereochemical assignment Diastereomer differentiation

Vendor-Supplied Purity Benchmarking: (2S,5R) vs. (2R,5R) Diastereomer Commercial Availability

Commercial suppliers report ≥97% purity for (2S,5R)-2-methyl-5-phenylmorpholin-3-one (CAS 957121-48-1) with packaging options spanning 1 g to 1 kg . The (2R,5R) diastereomer (CAS 957121-52-7) is also listed at standard purity of 97% with analogous packaging options (1 g to 100 g) and QC documentation including NMR, HPLC, and GC . The purity specifications are comparable across the two diastereomers when sourced from reputable vendors, meaning the selection criterion for procurement rests primarily on stereochemical identity rather than purity differential.

Purity specification Procurement quality Batch-to-batch consistency

Chiral Relay Auxiliary Potential: Stereochemical Configuration-Dependent Facial Selectivity in Enolate Alkylation

Chiral relay effects in 5-phenylmorpholin-2-one and morpholin-3-one systems demonstrate that the configuration at C5 dictates facial selectivity during enolate alkylation. Studies on N-alkylated 5-phenylmorpholin-2-one enolates revealed that the observed cis-selectivity is consistent with a chiral relay system operating to invert stereochemical information from the C5 stereogenic center [1]. Although these data are established for the structurally analogous morpholin-2-one series, the mechanistic principle — that C5-phenyl configuration (R vs. S) governs diastereofacial preference — provides a class-level inference that the (2S,5R) configuration at C5 (R) would produce one facial selectivity outcome while the (2S,5S) or (2R,5S) configuration would produce the opposite [2].

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

Structural Distinction from Single-Stereocenter (5R)-Analog: Impact of the C2-Methyl Substituent

The (2S,5R)-2-methyl-5-phenylmorpholin-3-one (MW 191.23) differs from the single-stereocenter (5R)-2-methyl-5-phenylmorpholin-3-one (CAS 2135349-79-8, also MW 191.23) in that the latter lacks a specified configuration at C2 . In the (2S,5R) isomer, the defined S-configuration at C2 places the methyl group in a specific spatial orientation relative to the C5-phenyl and the morpholinone ring. In morpholinone-based pharmacophores such as HIV protease inhibitors and EGFR tyrosine kinase inhibitors, the presence and stereochemistry of substituents at both C2 and C5 positions modulate potency by up to 500-fold in certain contexts . While no direct comparative bioactivity data exist for (2S,5R) vs. (5R)-2-methyl-5-phenylmorpholin-3-one, the established SAR principle that defined C2 stereochemistry influences molecular conformation and target binding supports the need to specify and procure the diastereomerically pure (2S,5R) form for reproducible pharmacological studies .

Structure-activity relationship Substituent effect Morpholinone pharmacophore

Morpholin-3-one Core as a Privileged Pharmacophore: Class-Level Biological Activity Evidence

Morpholin-3-one derivatives have demonstrated quantifiable antiproliferative activity across multiple cancer cell lines. Novel morpholin-3-one fused quinazoline derivatives showed excellent inhibitory activities against mutant EGFR(T790M/L858R) and strong antiproliferative effects against H358 and A549 lung cancer cell lines [1]. Morpholin-3-one derivatives have also been reported to induce apoptosis and elevate P53 and Fas levels in A549 cells [2]. Without published NCI-60 or other standardized panel data specifically for (2S,5R)-2-methyl-5-phenylmorpholin-3-one, these class-level observations establish the morpholin-3-one scaffold as biologically relevant and position the compound as a viable screening candidate compared to non-morpholinone heterocycles sharing similar molecular weight and lipophilicity ranges.

Antiproliferative activity EGFR inhibition Cancer cell lines

Best Research and Industrial Application Scenarios for (2S,5R)-2-Methyl-5-phenylmorpholin-3-one


Asymmetric Synthesis — Chiral Building Block for Enantiomerically Pure α-Amino Acids and Heterocycles

The (2S,5R)-configured morpholinone can serve as a chiral glycine equivalent or chiral auxiliary in stereoselective alkylation and cycloaddition reactions. The defined C5-(R)-phenyl configuration directs facial selectivity via chiral relay mechanisms, as demonstrated in the structurally related 5-phenylmorpholin-2-one series [1]. The additional C2-(S)-methyl substituent provides a second stereocenter that may enhance diastereocontrol in transformations requiring double stereo-differentiation. Researchers performing enolate alkylation, aldol condensation, or 1,3-dipolar cycloaddition on morpholinone templates should select this diastereomer when the target product requires (S)-configuration at the α-carbon of the derived amino acid.

Medicinal Chemistry — Stereochemically Defined Screening Candidate for Kinase and Protease Targets

Morpholin-3-one-containing compounds have demonstrated activity as EGFR tyrosine kinase inhibitors with antiproliferative effects against H358 and A549 lung cancer cell lines [2], and as HIV-1 protease inhibitors where P2-substituted morpholinone mimetics achieved 500-fold potency improvements over parent compounds . The (2S,5R)-2-methyl-5-phenylmorpholin-3-one stereoisomer, with its defined spatial arrangement of methyl and phenyl substituents, is the appropriate starting material for SAR exploration around these and related targets where stereochemistry at both the C2 and C5 positions may influence binding affinity, selectivity, and pharmacokinetic properties.

Chemical Biology — Probe Molecule Synthesis Requiring Defined Stereochemistry

When synthesizing chemical probes for target identification or mechanism-of-action studies, stereochemical integrity is non-negotiable. The (2S,5R)-2-methyl-5-phenylmorpholin-3-one provides a homochiral starting point that eliminates the stereochemical ambiguity inherent in racemic or single-stereocenter analogs. Its ≥97% purity specification with QC documentation including HPLC and NMR ensures batch-to-batch consistency for reproducible probe synthesis, particularly when the morpholinone ring is incorporated into larger molecular architectures via amide coupling, reductive amination, or ring-opening transformations.

Analytical Reference Standard — Chiral Method Development and Diastereomer Differentiation

The distinct chiroptical signature (CD spectrum) and chiral chromatographic retention time of (2S,5R)-2-methyl-5-phenylmorpholin-3-one enable its use as a reference standard for developing chiral HPLC and SFC methods [3]. When pharmaceutical process chemistry requires monitoring of stereochemical purity during scale-up of morpholinone-containing intermediates, this analytically characterized diastereomer serves as the authentic reference for method calibration, peak identification, and quantification of the undesired (2R,5R) diastereomer.

Quote Request

Request a Quote for (2S,5R)-2-Methyl-5-phenylmorpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.